tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate

Asymmetric Synthesis Chiral Building Blocks Stereochemical Purity

tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate (CAS 216578-35-7) is a chiral, bicyclic carbamate building block featuring a conformationally rigid 6-oxabicyclo[3.1.0]hexane core—a fused oxirane-cyclopentane system—with a Boc-protected amine at the 3-position in the defined (1R,3S,5S) absolute configuration. The scaffold belongs to a class of oxabicyclo[3.1.0]hexane derivatives that serve as key intermediates in medicinal chemistry, particularly for constructing conformationally locked carbocyclic nucleoside analogs and other stereochemically precise bioactive molecules.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 216578-35-7
Cat. No. B2747786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate
CAS216578-35-7
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2C(C1)O2
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6?,7-,8+
InChIKeyGUVWHGMHXIFPGI-RNLVFQAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate (CAS 216578-35-7): Chiral Building Block Procurement Guide


tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate (CAS 216578-35-7) is a chiral, bicyclic carbamate building block featuring a conformationally rigid 6-oxabicyclo[3.1.0]hexane core—a fused oxirane-cyclopentane system—with a Boc-protected amine at the 3-position in the defined (1R,3S,5S) absolute configuration [1]. The scaffold belongs to a class of oxabicyclo[3.1.0]hexane derivatives that serve as key intermediates in medicinal chemistry, particularly for constructing conformationally locked carbocyclic nucleoside analogs and other stereochemically precise bioactive molecules . With a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol, it is commercially available at purities of 95–98% from multiple specialist chemical suppliers .

Why Generic Substitution of tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate Is Scientifically Unacceptable


This compound cannot be generically substituted because it possesses three interdependent differentiation axes: (i) a specific absolute stereochemistry (1R,3S,5S) that is non-interchangeable with its enantiomer (1S,3R,5R) or other diastereomers such as (1R,3R,5S) [1]; (ii) a Boc protecting group that provides acid-labile orthogonality distinct from the hydrogenolysis-labile Cbz analog (CAS 170708-35-7) ; and (iii) the strained oxirane ring within the 6-oxabicyclo[3.1.0]hexane scaffold, which imparts conformational locking and serves as a reactive handle for nucleophilic ring-opening diversification—features absent in non-cyclic or reduced cyclopentyl carbamates [2]. Substituting any of these structural determinants alters the downstream synthetic outcome, stereochemical fidelity, or biological profile of the final target molecule, making this compound a non-fungible procurement item in any stereochemically sensitive synthesis campaign.

Quantitative Differentiation Evidence: tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate vs. Closest Analogs


Absolute Stereochemical Configuration: (1R,3S,5S) vs. Enantiomeric (1S,3R,5R) and Diastereomeric (1R,3R,5S) Forms

The target compound bears the specific (1R,3S,5S) configuration, confirmed by the PubChem-deposited SMILES CC(C)(C)OC(=O)NC1C[C@@H]2[C@H](C1)O2 with defined tetrahedral stereocenters at positions 1, 3, and 5 [1]. Its enantiomer (1S,3R,5R) is a chemically distinct entity that would produce mirror-image downstream products. The diastereomer (1R,3R,5S), also marketed as the 'exo' form under the same CAS cluster, exhibits different spatial orientation of the carbamate substituent relative to the oxirane ring, altering both steric environment and hydrogen-bonding geometry . In the field of conformationally locked nucleosides, it has been demonstrated that only the enantiomer with the 'natural' configuration is responsible for observed biological activity; the unnatural enantiomer is inactive [2].

Asymmetric Synthesis Chiral Building Blocks Stereochemical Purity

Boc vs. Cbz Protecting Group Orthogonality: Synthetic Flexibility Comparison

The Boc (tert-butoxycarbonyl) group of the target compound is cleaved under acidic conditions (e.g., 20–50% TFA in DCM, 0.5–2 h at room temperature), whereas the Cbz (benzyloxycarbonyl) analog (CAS 170708-35-7, benzyl (1R,3R,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate) requires hydrogenolysis (H2, Pd/C) or strongly acidic conditions (HBr/AcOH) for deprotection . The Boc group is also more readily removed under flow chemistry conditions due to its faster kinetics. This orthogonality has been quantitatively characterized in prolinol derivatives: Boc-protected amines undergo intramolecular cyclization at 67 °C upon activation of the hydroxyl leaving group, whereas Cbz-protected analogs remain stable up to 140 °C even in the presence of triethylamine [1]. While this specific temperature comparison is for a different scaffold, the relative lability ranking (Boc < Cbz in acid sensitivity) is universally applicable to the oxabicyclo[3.1.0]hexane series.

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Conformational Rigidity: 6-Oxabicyclo[3.1.0]hexane Scaffold vs. Flexible Cyclopentyl Carbamates

The 6-oxabicyclo[3.1.0]hexane scaffold enforces a rigid boat conformation on the fused cyclopentane ring due to the geometric constraints of the three-membered oxirane ring and the bicyclic junction [1]. In variable-temperature 1H NMR studies (20–80 °C) of nucleosides built on this scaffold, the locked 'northern' conformation remained unchanged, demonstrating an energy barrier to pseudorotation significantly exceeding that of flexible cyclopentyl systems [1]. By contrast, simple N-Boc-cyclopentylamine (CAS 167081-25-6) or tert-butyl (3-hydroxycyclopentyl)carbamate analogs populate multiple low-energy conformations at room temperature, as documented by X-ray crystallography showing a 'slightly twisted envelope conformation' with carbonyl disorder over two sites (occupancies 0.906 and 0.094) [2]. The scaffold's conformational rigidity translates to a calculated fraction of sp3 hybridized carbons (Fsp3) of 0.90 for the target compound, indicating high three-dimensional complexity .

Conformational Locking Nucleoside Analog Design Scaffold Rigidity

Purity, Documentation, and Vendor Availability vs. Obscure or Uncharacterized Alternatives

The target compound is available from multiple reputable vendors with documented purity specifications. ChemScene (distributed via TCI Chemical Trading) offers CAS 216578-35-7 at 98% purity in pack sizes of 100 mg, 250 mg, and 500 mg . LeYan (乐研) offers the compound at 98% purity (Product No. 1719056) . CymitQuimica (Biosynth) lists the compound at minimum 95% purity with MDL number MFCD28957791 and provides pricing at 50 mg (€624.00) and 500 mg (€1,737.00) scales . Fluorochem lists the compound at 98% purity with full hazard classification (H302, H315, H319, H335), enabling compliant laboratory handling . In contrast, generic or uncharacterized sourcing channels often lack certificates of analysis, defined stereochemical identity, or safety documentation, creating procurement risk for regulated research environments.

Procurement Quality Analytical Characterization Supply Chain Reliability

Highest-Value Application Scenarios for tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate Based on Quantitative Evidence


Stereoselective Synthesis of Conformationally Locked Carbocyclic Nucleoside Analogs

This compound is ideally positioned as a chiral building block for constructing carbocyclic nucleosides with a locked 'northern' sugar pucker conformation. The (1R,3S,5S) configuration ensures that after Boc deprotection and coupling with nucleobases (e.g., via Mitsunobu reaction), the resulting nucleoside analog adopts the desired conformational geometry that mimics the natural ribofuranose ring in its northern conformation, as demonstrated in the synthesis of neplanocin C analogs [1]. The locked conformation, stable from 20–80 °C, is critical for achieving selective kinase recognition and antiviral activity, as only the natural-configuration enantiomer of related 6-oxabicyclo[3.1.0]hexane nucleosides exhibits biological activity [1].

Fragment-Based Drug Discovery Requiring Rigid, Three-Dimensional Amine Building Blocks

With an Fsp3 value of 0.90, this compound ranks among the most three-dimensionally complex Boc-protected amine building blocks available . In fragment-based drug discovery, high Fsp3 fragments correlate with improved clinical developability and reduced attrition due to physicochemical property limitations. The rigid scaffold presents the amine in a spatially defined vector after deprotection, enabling reliable structure-based design. This contrasts with flexible cyclopentyl carbamate fragments that populate multiple conformations, introducing uncertainty in computational docking and pharmacophore modeling [2].

Multi-Step Synthetic Routes Requiring Orthogonal Amine Protection

The Boc protecting group enables selective deprotection under acidic conditions (TFA/DCM) while leaving other base-labile or hydrogenolysis-sensitive protecting groups intact [3]. This orthogonality is essential in complex molecule synthesis where sequential amine unveiling is required. For research groups also utilizing the Cbz analog (CAS 170708-35-7), the two compounds can be employed in parallel or sequential synthetic branches with fully orthogonal deprotection schedules, enabling efficient divergent synthesis of compound libraries from a common scaffold [3].

Late-Stage Diversification via Epoxide Ring-Opening

The strained oxirane ring within the 6-oxabicyclo[3.1.0]hexane scaffold serves as a latent electrophilic handle for nucleophilic ring-opening reactions, enabling late-stage introduction of heteroatom nucleophiles (amines, thiols, alcohols) or carbon nucleophiles . This reactivity is absent in reduced cyclopentyl or cyclohexyl carbamates. The defined (1R,3S,5S) stereochemistry at the bridgehead positions directs the stereochemical outcome of ring-opening, providing predictable access to highly substituted cyclopentane derivatives with multiple contiguous stereocenters, as exploited in the synthesis of thromboxane receptor antagonists and other bioactive cyclopentane-containing molecules .

Quote Request

Request a Quote for tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.